molecular formula C15H14FNO4S B4873086 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE

Cat. No.: B4873086
M. Wt: 323.3 g/mol
InChI Key: JZVMKECRZWCWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE is a complex organic compound that features a benzodioxole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzene with methanesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a benzodioxole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE is unique due to its combination of a benzodioxole ring and a fluorophenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-13-4-2-1-3-12(13)9-22(18,19)17-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,17H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVMKECRZWCWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE
Reactant of Route 5
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE
Reactant of Route 6
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE

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